molecular formula C8H13NO2 B12863071 5-Neopentyl-3-isoxazolol

5-Neopentyl-3-isoxazolol

Cat. No.: B12863071
M. Wt: 155.19 g/mol
InChI Key: PDCWZELMYLMJAR-UHFFFAOYSA-N
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Description

5-Neopentylisoxazol-3(2H)-one: is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Neopentylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of neopentyl bromide with hydroxylamine to form neopentyl hydroxylamine, which then undergoes cyclization with an appropriate carbonyl compound to yield 5-Neopentylisoxazol-3(2H)-one .

Industrial Production Methods

Industrial production methods for 5-Neopentylisoxazol-3(2H)-one may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Neopentylisoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The neopentyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield neopentyl isoxazole oxides, while reduction can produce neopentyl isoxazole amines .

Scientific Research Applications

5-Neopentylisoxazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Neopentylisoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-3-isoxazolol
  • 5-Ethyl-3-isoxazolol
  • 5-Isopropyl-3-isoxazolol
  • 5-Cyclopropyl-3-isoxazolol
  • 5-Cyclohexyl-3-isoxazolol

Uniqueness

5-Neopentylisoxazol-3(2H)-one is unique due to the presence of the neopentyl group, which imparts distinct chemical and physical properties compared to other isoxazole derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-1,2-oxazol-3-one

InChI

InChI=1S/C8H13NO2/c1-8(2,3)5-6-4-7(10)9-11-6/h4H,5H2,1-3H3,(H,9,10)

InChI Key

PDCWZELMYLMJAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC(=O)NO1

Origin of Product

United States

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